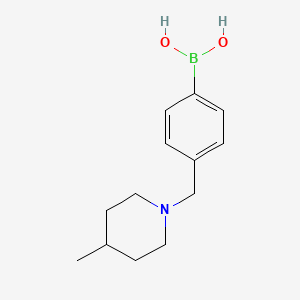

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

説明

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

特性

IUPAC Name |

[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVRITPVLQKRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 4-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The piperidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid serves as an important reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules, making it invaluable for synthetic chemists .

Medicinal Chemistry

Drug Development

This compound is being explored for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and anticancer drugs. Its ability to form reversible covalent bonds with biomolecules makes it suitable for targeting various enzymes and proteins involved in disease processes .

Case Studies

- A study investigated its interaction with specific kinases, revealing that it could inhibit their activity effectively, suggesting potential applications in cancer therapy where kinase activity is often dysregulated .

Biochemical Analysis

Enzyme Inhibition Studies

The unique properties of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid allow it to inhibit proteases and kinases by binding to their active sites. This characteristic makes it useful as a biochemical probe for studying enzyme activity and function .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways by modulating phosphorylation states of key proteins, leading to changes in cell proliferation and apoptosis . These effects underscore its potential role in cellular biology research.

作用機序

The mechanism of action of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the piperidine group, making it less versatile in certain reactions.

4-(4-Methylpiperidin-1-yl)phenylboronic Acid: Similar structure but different substitution pattern.

Uniqueness

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a piperidine group, which enhances its reactivity and versatility in various chemical reactions .

生物活性

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid (CAS No. 1334399-66-4) is a boronic acid derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a piperidine moiety, which is often associated with various pharmacological effects, making it a subject of interest in recent research.

The molecular formula of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is C13H18BNO2. It possesses a boronic acid functional group that can interact with biological targets, particularly proteins and enzymes, through reversible covalent bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors involved in disease processes. Boronic acids are known to act as reversible inhibitors of serine proteases and can also interact with the active sites of various enzymes, affecting their functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways. A study demonstrated that certain boronic acids could induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Properties

Research indicates that boronic acids exhibit antimicrobial activities against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In vitro studies have suggested that 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid may possess similar properties, though further investigations are required to quantify its efficacy against specific strains .

Enzyme Inhibition

Boronic acids are well-known for their role as enzyme inhibitors, particularly in the context of protease inhibition. The compound may inhibit proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis. This inhibition can lead to an accumulation of pro-apoptotic factors within cancer cells, thereby enhancing their sensitivity to chemotherapeutic agents .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural features. Modifications to the piperidine ring or the phenyl group can enhance or diminish their potency as enzyme inhibitors or anticancer agents. Studies have indicated that introducing electron-withdrawing groups can improve binding affinity to target proteins .

Pharmacokinetics

Understanding the pharmacokinetics of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is crucial for its therapeutic application. Preliminary data suggest moderate solubility and stability profiles, which are essential for effective drug formulation and delivery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid in academic research?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid moiety to cross-couple with aryl halides. For example, coupling 4-bromobenzyl derivatives with 4-methylpiperidine intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) with a base like Na₂CO₃. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How should researchers handle and store 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid to ensure stability?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation. Solubility in methanol or DMSO (as noted for similar boronic acids) allows preparation of stock solutions, which should be aliquoted and stored at -20°C .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, focusing on the boronic acid proton (δ ~7.5–8.5 ppm) and piperidine methyl group (δ ~1.0–1.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (e.g., C18 column with methanol/buffer mobile phase at pH 4.6) ensures <2% anhydride or other byproducts .

Advanced Research Questions

Q. How does the piperidine moiety influence the compound’s reactivity in drug discovery applications?

- Methodological Answer : The 4-methylpiperidine group enhances lipophilicity, improving membrane permeability in cellular assays. Its conformational flexibility allows interactions with hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Comparative studies with non-piperidine analogs can isolate its contribution to binding affinity .

Q. How can researchers address discrepancies in reaction yields when using this compound under varying catalytic conditions?

- Methodological Answer : Optimize catalyst/ligand systems (e.g., switch from Pd(PPh₃)₄ to XPhos Pd G3 for sterically hindered substrates). Monitor reaction progress via TLC or LC-MS to identify intermediates or side products. Pre-activate the boronic acid with pinacol ester protection if instability is observed .

Q. What strategies mitigate hydrolysis or anhydride formation during storage?

- Methodological Answer : Lyophilize the compound to remove residual moisture and store under inert gas. Periodic FT-IR analysis (broad B-OH peak at ~3200–3400 cm⁻¹) detects hydrolysis. For anhydride contamination, repurify via silica gel chromatography using ethyl acetate/hexane gradients .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states in cross-coupling reactions. Molecular docking (AutoDock Vina) predicts binding modes in biological targets. Solubility parameters can be estimated via COSMO-RS simulations to optimize solvent selection .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting solubility data reported in literature?

- Methodological Answer : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 3–9) using UV-Vis spectroscopy. Note that anhydride content (common in boronic acids) may reduce aqueous solubility. Cross-validate with DSC to detect polymorphic variations .

Q. Why do biological assays show inconsistent activity despite high compound purity?

- Methodological Answer : Verify cellular uptake via LC-MS quantification of intracellular concentrations. Test for off-target effects using kinase profiling panels. Consider prodrug strategies if the boronic acid moiety is metabolically unstable .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。